Product packaging for 1-(4-Bromophenyl)cyclohexanol(Cat. No.:CAS No. 19920-80-0)

1-(4-Bromophenyl)cyclohexanol

Cat. No.: B3028393
CAS No.: 19920-80-0
M. Wt: 255.15
InChI Key: ZAKQPOVEARBCCH-UHFFFAOYSA-N
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Description

Contextualization within Substituted Cyclohexanol (B46403) Frameworks

Substituted cyclohexanols are pivotal building blocks in organic chemistry due to their versatile reactivity and the stereochemical complexity they can introduce into a molecule. The cyclohexanol framework, a six-membered ring containing a hydroxyl group, is a common motif in many natural products and pharmacologically active compounds. chemicalbook.com The substitution pattern on the cyclohexyl ring significantly influences the compound's physical and chemical properties.

1-(4-Bromophenyl)cyclohexanol is a specific example where an aromatic group, the 4-bromophenyl moiety, is directly attached to the carbon atom bearing the hydroxyl group. This aryl substitution imparts unique electronic and steric properties to the molecule. The bromine atom, a halogen, can participate in various coupling reactions, making it a valuable handle for further functionalization.

Significance of Aryl-Substituted Cyclohexanols in Advanced Synthetic Transformations

Aryl-substituted cyclohexanols are crucial intermediates in a variety of advanced synthetic transformations. organic-chemistry.org Their utility stems from the combination of the reactive hydroxyl group and the versatile aryl moiety. The hydroxyl group can be oxidized to a ketone, undergo etherification, or be used in esterification reactions. chemicalbook.com

The aryl group, particularly one substituted with a halogen like bromine, opens up a vast landscape of synthetic possibilities. The carbon-bromine bond can be readily transformed through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. mdpi.com This makes aryl-substituted cyclohexanols like this compound valuable precursors for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Furthermore, the tertiary nature of the alcohol in this compound influences its reactivity. Dehydration reactions of tertiary alcohols can lead to the formation of substituted cyclohexenes, which are themselves important synthetic intermediates. organic-chemistry.org

Current Research Landscape and Future Prospects for this compound

Current research involving this compound and related structures focuses on several key areas. Synthetic chemists are exploring more efficient and stereoselective methods for their preparation. One common approach involves the Grignard reaction, where 4-bromophenylmagnesium bromide is reacted with cyclohexanone (B45756).

The investigation of the chemical properties and reactivity of this compound continues to be an active area of research. For instance, its derivatives are being studied for their potential biological activities. ontosight.ai The bromine atom allows for the exploration of structure-activity relationships by systematically modifying this position. mdpi.com

Future prospects for this compound are promising. Its role as a versatile building block in the synthesis of complex organic molecules is expected to expand. As new catalytic methods are developed, the transformations involving the bromophenyl group will become even more efficient and selective. This could lead to the discovery of novel compounds with interesting biological or material properties. The study of its crystal structure and solid-state behavior also provides insights into intermolecular interactions, which can be valuable for the design of new materials. researchgate.netnih.govresearchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in organic synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₅BrO cymitquimica.comepa.gov
Molecular Weight 255.15 g/mol sigmaaldrich.com
Synonyms 1-(p-Bromophenyl)cyclohexanol, 1-(4-Bromophenyl)cyclohexan-1-ol cymitquimica.comcymitquimica.com
CAS Number 19920-80-0 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO B3028393 1-(4-Bromophenyl)cyclohexanol CAS No. 19920-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKQPOVEARBCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307754
Record name 1-(4-Bromophenyl)cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-80-0
Record name 1-(4-Bromophenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19920-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 1 4 Bromophenyl Cyclohexanol

Direct Carbon-Carbon Bond Formation via Organometallic Reagents

The most direct and widely utilized methods for synthesizing 1-(4-bromophenyl)cyclohexanol involve the nucleophilic addition of an organometallic reagent containing the 4-bromophenyl group to cyclohexanone (B45756). This approach leverages the inherent polarity of the carbon-metal bond, where the carbon atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

Grignard Reagent-Mediated Nucleophilic Addition to Cyclohexanone

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. numberanalytics.com In the context of this compound synthesis, this involves the reaction of 4-bromophenylmagnesium bromide with cyclohexanone. The Grignard reagent is typically prepared by reacting 4-dibromobenzene or a similar precursor with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The general reaction scheme is as follows:

Step 1: Formation of the Grignard Reagent 4-Bromophenyl bromide + Mg → 4-Bromophenylmagnesium bromide

Step 2: Nucleophilic Addition to Cyclohexanone 4-Bromophenylmagnesium bromide + Cyclohexanone → this compound (after acidic workup)

The reaction of 4-bromophenylmagnesium bromide with cyclohexanone leads to the formation of the desired tertiary alcohol after protonation during the workup step.

The efficiency and yield of the Grignard reaction are highly dependent on several parameters. numberanalytics.com Key factors that require careful optimization include:

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether and THF are commonly used as they solvate the magnesium center of the Grignard reagent, enhancing its reactivity. mdpi.commit.edu 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, has also been shown to be effective, sometimes superior, in Grignard reactions. researchgate.net

Temperature: Grignard reactions are typically initiated at room temperature or with gentle heating. However, the temperature must be controlled to prevent side reactions.

Purity of Reagents: The presence of water or other protic impurities can quench the Grignard reagent, reducing the yield. Therefore, all reagents and glassware must be scrupulously dried. uoanbar.edu.iq

Addition Rate: The rate of addition of the carbonyl compound to the Grignard reagent (or vice versa) can influence the formation of byproducts.

ParameterConditionRationale
Grignard Reagent 4-Bromophenylmagnesium bromideNucleophile
Substrate CyclohexanoneElectrophile
Solvent Diethyl ether or THFSolvates Grignard reagent, enhances reactivity
Temperature Room temperature with coolingControls reaction rate, minimizes side reactions
Workup Aqueous acid (e.g., NH4Cl)Protonates the alkoxide intermediate

Organolithium Reagent-Induced Carbonyl Additions

Organolithium reagents are another powerful class of organometallics used for carbon-carbon bond formation. wikipedia.org Similar to Grignard reagents, 4-bromophenyllithium can be generated and subsequently reacted with cyclohexanone to yield this compound. Organolithium reagents are generally more reactive than their Grignard counterparts. uoanbar.edu.iq

The synthesis using an organolithium reagent follows a similar pathway:

Step 1: Formation of the Organolithium Reagent 4-Dibromobenzene + n-Butyllithium → 4-Bromophenyllithium + n-Butyl bromide

Step 2: Nucleophilic Addition to Cyclohexanone 4-Bromophenyllithium + Cyclohexanone → this compound (after acidic workup)

A study describes the preparation of 1-[(4-bromophenyl)[(dimethylamino)carbonyl]methyl]-cyclohexanol where 4-bromo-N,N-dimethylbenzene acetamide (B32628) is treated with n-butyllithium at -78°C, followed by the addition of cyclohexanone. prepchem.com

Due to their high reactivity, reactions involving organolithium reagents are often conducted at very low temperatures, such as -78°C (the sublimation point of dry ice). wikipedia.orgprepchem.commt.com This low-temperature control is crucial for several reasons:

Preventing Side Reactions: It minimizes side reactions like enolization of the ketone, which can compete with the desired nucleophilic addition.

Ensuring Selectivity: In cases where multiple reactive sites exist, low temperatures can enhance the selectivity of the reaction.

Maintaining Stability: Many organolithium reagents are thermally unstable and can decompose at higher temperatures. mt.com

The use of specialized equipment, such as low-temperature chemical reactors, allows for precise and automated control of reaction variables for organolithium chemistry. mt.com

ParameterConditionRationale
Organolithium Reagent 4-BromophenyllithiumHighly reactive nucleophile
Substrate CyclohexanoneElectrophile
Solvent Dry THFAprotic solvent to prevent quenching
Temperature -78 °CMinimizes side reactions, enhances stability and selectivity
Workup Saturated ammonium (B1175870) chloride solutionQuenches the reaction and protonates the alkoxide

Multi-Step Approaches from Advanced Intermediate Precursors

While direct addition methods are common, multi-step synthetic routes can also be employed, particularly when aiming for specific stereoisomers or when the direct approach is not feasible.

Reductive Transformations of Bromophenyl-Containing Ketones

An alternative strategy involves the synthesis of a ketone precursor, specifically 2-(4-bromophenyl)cyclohexanone, followed by its reduction to the corresponding alcohol. However, this method would yield trans-2-(4-Bromophenyl)cyclohexanol, a secondary alcohol, and not the tertiary alcohol this compound.

For the synthesis of the target tertiary alcohol, a different reductive approach would be necessary. One hypothetical multi-step route could involve the preparation of an intermediate that is then subjected to reduction. For instance, the synthesis of 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclohexanol involves the reduction of an amide, 1-[(4-bromophenyl)[dimethylaminocarbonyl]methyl]cyclohexanol, using lithium aluminum hydride. prepchem.com This demonstrates a reductive transformation leading to a substituted cyclohexanol (B46403) derivative.

Derivatization Pathways from Pre-formed Cyclohexanone or Cyclohexanol Scaffolds

A prominent and direct route to this compound involves the derivatization of cyclohexanone. The nucleophilic addition of an organometallic reagent derived from a 4-bromophenyl precursor to cyclohexanone is a common and effective strategy.

One of the most utilized methods is the Grignard reaction . This reaction employs 4-bromophenylmagnesium bromide, a Grignard reagent, which is prepared by reacting 4-bromobenzene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). numberanalytics.com The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final product, this compound. numberanalytics.com This method is widely applicable due to its ability to form carbon-carbon bonds with high efficiency. numberanalytics.com

Similarly, organolithium reagents, such as 4-bromophenyllithium, can be used as potent nucleophiles for the same transformation. The reaction mechanism is analogous to the Grignard reaction, involving the nucleophilic attack on the cyclohexanone carbonyl group.

Another approach starts from cyclohexanol itself. For instance, a derivative, 2-(1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl)cyclohexanol, was synthesized from 2-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-oxopropyl)cyclohexanone using sodium borohydride (B1222165) (NaBH4) in a mixture of THF and methanol. nih.gov This demonstrates the reduction of a ketone to a hydroxyl group on a pre-formed cyclohexanol scaffold. nih.gov

Furthermore, derivatization can be achieved through multi-step sequences. For example, 1-[(4-bromophenyl)[(dimethylamino)carbonyl]methyl]-cyclohexanol can be synthesized by reacting 4-bromo-N,N-dimethylbenzene acetamide with butyl lithium at low temperatures, followed by the addition of cyclohexanone. prepchem.com This intermediate can then be further modified.

The following table summarizes a selection of derivatization pathways:

Starting MaterialReagentsKey TransformationProduct
Cyclohexanone4-bromophenylmagnesium bromide, then H₃O⁺Grignard ReactionThis compound
Cyclohexanone4-bromophenyllithium, then H₃O⁺Organolithium AdditionThis compound
2-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-oxopropyl)cyclohexanoneNaBH₄, THF/MeOHKetone Reduction2-(1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl)cyclohexanol nih.gov
4-bromo-N,N-dimethylbenzene acetamide & Cyclohexanonen-Butyl lithium, then NH₄ClLithiation and Aldol-type reaction1-[(4-bromophenyl)[(dimethylamino)carbonyl]methyl]-cyclohexanol prepchem.com

Catalytic Strategies in the Synthesis of Arylcyclohexanols

Catalytic methods offer powerful and often more sustainable alternatives for the synthesis of complex molecules like arylcyclohexanols. These strategies can provide high levels of selectivity and efficiency.

The development of asymmetric methods for the synthesis of chiral cyclohexanol scaffolds is a significant area of research, as these chiral building blocks are crucial for the synthesis of pharmaceuticals and other bioactive molecules. While direct asymmetric synthesis of this compound is not extensively detailed in the provided context, the principles can be inferred from related transformations.

One key strategy is the catalytic asymmetric desymmetrization of prochiral substrates. For instance, ene-reductases have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones, achieving high enantioselectivities (up to >99% ee). acs.org This enzymatic approach highlights the potential for creating chiral centers on a cyclohexyl ring with high precision.

Another approach involves the use of chiral catalysts in coupling reactions. Palladium-catalyzed asymmetric coupling of aryl iodides with 4-substituted cyclohexanol-derived α-diazocarbonyl compounds has been shown to produce axially chiral cyclohexylidenes with excellent enantioselectivities (up to 96% ee). researchgate.net This demonstrates the power of transition metal catalysis in controlling stereochemistry.

Magnesium catalysts have also emerged as valuable tools in asymmetric synthesis. rsc.org Chiral magnesium catalysts can be used for various transformations, including the desymmetrization of dienones and the asymmetric synthesis of chiral β-hydroxyl esters. rsc.org These methods provide access to important chiral motifs that can be precursors to more complex cyclohexanol structures.

The following table outlines some asymmetric strategies for related chiral scaffolds:

StrategyCatalyst/ReagentSubstrate TypeProduct TypeEnantioselectivity
Desymmetrizing HydrogenationEne-reductases (OPR3, YqjM)4,4-disubstituted 2,5-cyclohexadienonesChiral 4,4-disubstituted 2-cyclohexenonesUp to >99% ee acs.org
Asymmetric CouplingPalladium catalyst with chiral ligandAryl iodides and 4-substituted cyclohexanol-derived α-diazocarbonyl compoundsAxially chiral cyclohexylidenesUp to 96% ee researchgate.net
DesymmetrizationBifunctional Mg(II) catalystDienone substratesChiral tetrahydrofuran-type skeletonsNot specified rsc.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. tcichemicals.comeie.gr These reactions are particularly useful for creating the aryl-cyclohexyl bond in structures like this compound.

Palladium-catalyzed reactions are among the most widely used. tcichemicals.comeie.gr Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings allow for the formation of C-C bonds between an aryl halide (like 4-bromobenzene) and a suitable organometallic partner. eie.gr For example, a Suzuki-Miyaura reaction could potentially couple an arylboronic acid with a cyclohexenyl triflate, followed by hydration of the double bond to yield the desired cyclohexanol.

Nickel-catalyzed cross-coupling reactions also offer a powerful alternative, often with different reactivity and selectivity profiles compared to palladium. researchgate.net The Kumada coupling, which uses a Grignard reagent, is a classic example of a nickel-catalyzed C-C bond-forming reaction. researchgate.net

Recent advancements in transition metal catalysis have focused on the activation of C-C bonds themselves, providing novel retrosynthetic disconnections. nih.gov While not directly applied to the synthesis of this compound in the provided information, these methods represent the cutting edge of synthetic chemistry.

The table below summarizes key transition metal-mediated cross-coupling reactions relevant to C-C bond formation at aryl centers:

Reaction NameCatalystReactantsBond Formed
Suzuki-Miyaura CouplingPalladiumAryl halide/triflate and Organoboron compoundC(sp²) - C(sp²) or C(sp²) - C(sp³)
Negishi CouplingPalladium or NickelOrganozinc compound and Organic halideC-C
Kumada CouplingPalladium or NickelGrignard reagent and Organic halideC-C
Heck ReactionPalladiumAlkene and Aryl halideC-C

Reaction Mechanisms and Chemical Transformations of 1 4 Bromophenyl Cyclohexanol

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol group is a significant feature of 1-(4-Bromophenyl)cyclohexanol, dictating a range of possible chemical reactions.

Acid-Catalyzed Dehydration and Olefin Formation

In the presence of a strong acid catalyst, such as phosphoric acid or sulfuric acid, this compound can undergo dehydration to form an alkene. pitt.eduumass.edulibretexts.org This elimination reaction involves the removal of a water molecule. pitt.edu

The dehydration of tertiary alcohols like this compound typically proceeds through an E1 (unimolecular elimination) mechanism. periodicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group, an oxonium ion. periodicchemistry.comyoutube.com Subsequently, the leaving group departs, resulting in the formation of a tertiary carbocation intermediate. periodicchemistry.comlibretexts.org This step is the rate-determining step of the reaction. periodicchemistry.comyoutube.com Finally, a base (such as a water molecule or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the alkene product. umass.edulibretexts.org

When multiple alkene products are possible, the regioselectivity of the dehydration reaction is generally governed by Zaitsev's rule. libretexts.orglibretexts.orgmasterorganicchemistry.com This rule states that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orglibretexts.org In the case of this compound, elimination can result in the formation of two primary alkene isomers: 1-(4-bromophenyl)cyclohex-1-ene and (4-bromophenyl)(cyclohexylidene)methane. According to Zaitsev's rule, 1-(4-bromophenyl)cyclohex-1-ene, being the more substituted alkene, is expected to be the major product. libretexts.orgmasterorganicchemistry.com

For derivatives of this compound with additional substituents on the cyclohexane (B81311) ring, the stereochemistry of the starting material can influence the stereochemical outcome of the elimination reaction. The formation of cis and trans isomers of the resulting alkene is possible, with the more stable trans isomer often being the favored product. wordpress.comresearchgate.net The specific stereochemical outcome is dependent on the reaction conditions and the steric environment around the reacting centers.

Regioselectivity of Alkene Products (Zaitsev's Rule)

Derivatization Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo various derivatization reactions, such as esterification and etherification, to form new functional groups. nih.gov

Esterification: The tertiary alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. nih.govrsc.orgorganic-chemistry.org For instance, the Steglich esterification, which utilizes a coupling agent, can be employed. rsc.org The esterification of the hydroxyl group can alter the molecule's polarity and acidity.

Etherification: Etherification of this compound can be achieved through reactions with alkyl halides or under copper-catalyzed conditions with aryl bromides. nih.govarkat-usa.orgacs.orgthieme-connect.com For example, copper-catalyzed coupling with aryl halides can form aryl ethers. arkat-usa.org However, the steric hindrance of the tertiary alcohol can sometimes impede these reactions. acs.org

Chemical Reactivity of the 4-Bromophenyl Substituent

The 4-bromophenyl group in this compound offers another site for chemical modification, primarily through reactions involving the bromine atom. The bromine atom can participate in halogen bonding, influencing the compound's reactivity.

The bromine atom on the phenyl ring can be a site for various transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling reactions with arylboronic acids can be used to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds. researchgate.net Similarly, other coupling reactions, such as those involving the formation of carbon-nitrogen or carbon-oxygen bonds, can be employed to further functionalize the molecule. The presence of the bromine atom also influences the electronic properties of the phenyl ring, which can affect the reactivity of the molecule in other transformations.

Nucleophilic Aromatic Substitution Pathways (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnumberanalytics.com

In the case of this compound, the leaving group is the bromine atom. However, the cyclohexanol (B46403) substituent at the para position is not an activating group. Instead, alkyl groups are generally considered to be electron-donating groups, which decrease the rate of nucleophilic aromatic substitution. byjus.com The electron-donating nature of the cyclohexanol moiety increases the electron density of the aromatic ring, thus deactivating it towards attack by nucleophiles. byjus.comgovtpgcdatia.ac.in Consequently, direct nucleophilic aromatic substitution on this compound via the SNAr pathway is not a favored reaction under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

One of the most widely used cross-coupling reactions for aryl bromides is the Suzuki-Miyaura coupling . This reaction pairs an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. For this compound, this would involve a reaction with a suitable boronic acid to forge a new carbon-carbon bond where the bromine atom was.

Another significant transformation is the Heck coupling , which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. This allows for the introduction of vinylic moieties at the position of the bromine atom.

The Buchwald-Hartwig amination offers a direct route to form carbon-nitrogen bonds by coupling an amine with the aryl bromide, catalyzed by a palladium complex. This reaction enables the synthesis of various N-aryl aniline (B41778) derivatives from this compound.

Other important cross-coupling reactions that can be applied to this compound include the Sonogashira coupling (with a terminal alkyne), Stille coupling (with an organotin compound), and Negishi coupling (with an organozinc compound).

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactant with this compound Catalyst/Reagents Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-(Biphenyl-4-yl)cyclohexanol
Heck Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 1-(4-Styrylphenyl)cyclohexanol
Buchwald-Hartwig Aniline Pd₂(dba)₃, BINAP, NaOt-Bu 1-(4-(Phenylamino)phenyl)cyclohexanol
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 1-(4-(Phenylethynyl)phenyl)cyclohexanol

Intramolecular Cyclizations and Rearrangements (if relevant to specific transformations)

Under certain conditions, this compound can undergo intramolecular reactions. A primary example is the acid-catalyzed dehydration of the tertiary alcohol. Treatment with a strong acid like sulfuric acid or phosphoric acid can lead to the elimination of a water molecule, forming 1-(4-bromophenyl)cyclohexene.

The formation of a tertiary carbocation on the cyclohexyl ring is the initial step after the protonation of the hydroxyl group and subsequent loss of water. While this carbocation is relatively stable, under more forceful conditions, rearrangements could potentially occur. However, complex rearrangements like intramolecular Friedel-Crafts alkylation are less probable for this substrate without a suitably positioned activating group.

Another speculative pathway could involve the generation of a benzyne (B1209423) intermediate from the aryl bromide under very strong basic conditions, such as with sodium amide. This highly reactive intermediate could then potentially be trapped intramolecularly by the hydroxyl group.

A more synthetically viable intramolecular process could be engineered by first modifying the hydroxyl group. For instance, converting the alcohol into an ether with a tethered nucleophile could facilitate an intramolecular substitution at the aryl bromide position, which would likely proceed via a metal-catalyzed pathway.

Table 2: Potential Intramolecular Reaction

Reaction Type Conditions Product
Dehydration H₂SO₄, Heat 1-(4-Bromophenyl)cyclohexene

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 1-(4-Bromophenyl)cyclohexanol can be constructed.

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the downfield region of the spectrum, a characteristic AA'BB' system. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, these protons have been reported with chemical shifts around δ 7.45 (d, J = 8.4 Hz, 2H) and δ 7.22 (d, J = 8.4 Hz, 2H) rsc.org. Another study in dimethyl sulfoxide-d6 (DMSO-d6) reported similar doublets at δ 7.50 (d, J = 8.1 Hz, 2H) and δ 7.31 (d, J = 7.8 Hz, 2H) rsc.org. The coupling constant (J) values are indicative of ortho-coupling between adjacent protons on the benzene (B151609) ring.

The protons of the cyclohexyl ring give rise to a series of multiplets in the upfield region, typically between δ 1.0 and δ 2.0 ppm. The complexity of these signals is due to the conformational flexibility of the cyclohexane (B81311) ring and the various spin-spin coupling interactions between the axial and equatorial protons. The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used. For example, a broad singlet for the hydroxyl proton has been observed at δ 2.13-2.18 ppm in CDCl₃ and at δ 5.23 ppm in DMSO-d6 rsc.orgrsc.org.

Interactive ¹H NMR Data Table for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzSolventReference
7.45d2HAr-H8.4CDCl₃ rsc.org
7.22d2HAr-H8.4CDCl₃ rsc.org
2.13-2.18br s1H-OH-CDCl₃ rsc.org
1.87-1.68m4HCyclohexyl-H-CDCl₃ rsc.org
1.56-1.58m3HCyclohexyl-H-CDCl₃ rsc.org
1.44-1.46m3HCyclohexyl-H-CDCl₃ rsc.org
7.50d2HAr-H8.1DMSO-d6 rsc.org
7.31d2HAr-H7.8DMSO-d6 rsc.org
5.23br s1H-OH-DMSO-d6 rsc.org
4.72-4.68m1H-CH (of cyclohexyl)-DMSO-d6 rsc.org
1.31d3HCyclohexyl-H6.3DMSO-d6 rsc.org

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum typically shows distinct signals for each carbon atom in a unique chemical environment. The quaternary carbon atom of the phenyl ring attached to the bromine atom (C-Br) is observed at a characteristic chemical shift. For instance, in a CDCl₃ solution, this signal has been reported at δ 121.14 ppm sorbonne-universite.fr. The carbon atom of the phenyl ring attached to the cyclohexyl group (C-C) is also a quaternary carbon and appears at a different chemical shift, for example, at δ 144.78 ppm sorbonne-universite.fr. The carbon atom of the cyclohexyl ring bearing the hydroxyl group (C-OH) is another key quaternary signal, often found around δ 70-75 ppm.

The other carbon atoms of the bromophenyl ring and the cyclohexyl ring appear at their expected chemical shifts. The symmetry of the 4-bromophenyl group results in fewer than six signals for the aromatic carbons. The cyclohexyl carbons typically resonate in the upfield region of the spectrum.

Interactive ¹³C NMR Data Table for this compound
Chemical Shift (δ) ppmAssignmentSolventReference
144.78C-C (Aromatic)CDCl₃ sorbonne-universite.fr
131.54Ar-CHCDCl₃ sorbonne-universite.fr
127.17Ar-CHCDCl₃ sorbonne-universite.fr
121.14C-Br (Aromatic)CDCl₃ sorbonne-universite.fr
73.2C-OH (Cyclohexyl)CDCl₃ rsc.org
37.5Cyclohexyl-CH₂CDCl₃ rsc.org
25.7Cyclohexyl-CH₂CDCl₃ rsc.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and determining the detailed structure of this compound.

COSY: This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In the case of this compound, COSY would show cross-peaks between the coupled aromatic protons and among the various protons of the cyclohexyl ring, helping to trace the connectivity within the ring system. libretexts.org

HSQC: This technique correlates the chemical shifts of protons directly attached to carbon atoms. bmrb.io It is invaluable for assigning the signals of the cyclohexyl carbons by linking them to their corresponding attached protons.

NOESY: This experiment provides information about the spatial proximity of protons. cam.ac.uk For this compound, NOESY can help to determine the relative stereochemistry of the substituents on the cyclohexane ring by observing through-space interactions between axial and equatorial protons. cam.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment and Quaternary Carbon Identification

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a C-Br bond is indicated by a strong absorption in the lower frequency region of the spectrum, usually around 600-500 cm⁻¹ . The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl ring appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region.

Interactive FT-IR Data Table for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3600-3200O-H StretchAlcohol
>3000C-H StretchAromatic researchgate.net
<3000C-H StretchAliphatic (Cyclohexyl) researchgate.net
~1600-1450C=C StretchAromatic Ring researchgate.net
~600-500C-Br StretchAryl Halide

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1.

The fragmentation of this compound under mass spectrometric conditions often involves the loss of a water molecule (H₂O) from the molecular ion, leading to a significant [M-18]⁺ peak. pressbooks.pub Another common fragmentation pathway is the cleavage of the C-C bond between the phenyl and cyclohexyl groups, resulting in fragment ions corresponding to the bromophenyl cation and the cyclohexanol (B46403) radical, or vice versa. pressbooks.pubarizona.edu Alpha-cleavage, the breaking of a bond adjacent to the oxygen atom, can also occur, leading to the loss of an alkyl radical from the cyclohexyl ring. pressbooks.publibretexts.org

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Studies and Absolute Configuration Determination

ParameterValueReference
Chemical FormulaC₂₂H₂₇BrO₃ nih.govresearchgate.net
Formula Weight (Mᵣ)419.34 researchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupC2/c researchgate.net
a (Å)23.2993 (14) nih.govresearchgate.net
b (Å)10.9282 (5) nih.govresearchgate.net
c (Å)22.3632 (11) nih.govresearchgate.net
β (°)133.032 (3) nih.govresearchgate.net
Volume (ų)4162.2 (4) nih.govresearchgate.net
Z8 nih.govresearchgate.net
Temperature (K)296 nih.govresearchgate.net

Absolute Configuration Determination

The carbon atom of the cyclohexane ring attached to both the hydroxyl group and the 4-bromophenyl group (C1) is a stereogenic center. This means this compound is a chiral molecule and can exist as two non-superimposable mirror images, known as enantiomers. The specific spatial arrangement of the atoms at this chiral center is referred to as its absolute configuration, which is described using the R/S nomenclature. chemistrysteps.comiupac.org

The determination of the absolute configuration (e.g., R or S) is achieved by applying the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comlibretexts.org For the chiral center in this compound, priorities would be assigned to the four attached groups based on their atomic number. The hydroxyl group (-OH) would likely receive the highest priority, followed by the 4-bromophenyl group, then the two methylene (B1212753) (-CH₂-) groups within the cyclohexane ring, and finally the hydrogen atom (if explicitly considered, though it's part of the ring structure). Once priorities are assigned, the molecule is oriented so that the lowest-priority group points away from the viewer, and the direction from priority 1 to 2 to 3 determines the configuration: clockwise for R and counter-clockwise for S. libretexts.org While this procedure defines the nomenclature, an experimental determination via techniques like anomalous dispersion in X-ray crystallography on a single enantiomer crystal would be required to assign the absolute configuration of a specific sample.

Detailed Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar and typically adopts a low-energy chair conformation to minimize angular and torsional strain. nih.gov In substituted cyclohexanols, the substituents can occupy either axial or equatorial positions, which significantly influences the molecule's stability and properties.

In the crystal structure of the related derivative, 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol, the cyclohexane ring is confirmed to adopt a chair conformation. nih.govresearchgate.netiucr.org The precise shape of this chair conformation can be quantified using Cremer & Pople puckering parameters. iucr.orgnih.gov These parameters describe the degree and type of puckering in a non-planar ring. For this derivative, the total puckering amplitude (QT) is 0.564 (6) Å, with the angles θ and φ defining the specific nature of the pucker. nih.goviucr.org

ParameterValueReference
ConformationChair nih.govresearchgate.netiucr.org
QT (Å)0.564 (6) nih.goviucr.org
θ (°)2.7 (6) nih.goviucr.org
φ (°)12 (13) nih.goviucr.org

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the primary interactions expected to influence its crystal structure are hydrogen bonding, due to the hydroxyl (-OH) group, and potentially π-π stacking interactions involving the aromatic bromophenyl rings.

Analysis of the crystal structure of the derivative 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol provides a clear example of these forces at play. In its crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds, creating a three-dimensional network. nih.goviucr.org Additionally, C—H···O hydrogen bonds contribute to this network. nih.govresearchgate.net

Furthermore, the crystal packing is stabilized by π-π stacking interactions between the benzene rings of the methoxybenzene groups of adjacent molecules, with a reported centroid-centroid distance of 3.953 (6) Å. nih.govresearchgate.netiucr.org These non-covalent interactions are crucial in dictating the final supramolecular architecture of the solid. skbu.ac.in

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Reference
O1—H1A···O2i0.822.132.854 (4)147 nih.gov
C5—H5···O3iii0.932.363.287 (10)171 nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, offering detailed information about the electronic makeup and energetic stability of molecules. For 1-(4-Bromophenyl)cyclohexanol, these calculations are crucial for understanding its three-dimensional structure and chemical reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used in computational chemistry. scribd.com DFT has become particularly popular because it includes the effects of electron correlation at a lower computational cost than traditional methods, providing a good balance of accuracy and efficiency. nih.govcaltech.edu The HF method, while foundational, approximates the electron-electron interaction by considering each electron in the average field of all others. scribd.com Both methods are used to determine the electronic structure and energy of this compound. scribd.comnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. For this compound, this involves finding the most stable conformation of the cyclohexane (B81311) ring and the orientation of its substituents. The cyclohexane ring is well-known to adopt a stable chair conformation to minimize steric and torsional strain.

The two primary conformations of this compound arise from the placement of the 4-bromophenyl group in either an axial or equatorial position. Computational methods like DFT can calculate the precise energy of each conformer. researchgate.net Generally, for monosubstituted cyclohexanes, the equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions. A conformational energy landscape can be mapped by systematically rotating the bonds to identify all stable conformers and the energy barriers between them. uni-muenchen.de The global minimum on this landscape corresponds to the most stable structure of the molecule. uni-muenchen.de DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can predict the relative energies and populations of these conformers at a given temperature. researchgate.netskbu.ac.in

Table 1: Illustrative Optimized Geometric Parameters for this compound (Equatorial Conformer)

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G(d))
Bond Length C(ipso)-C(carbinol)~1.53 Å
C(carbinol)-O~1.44 Å
O-H~0.97 Å
C(para)-Br~1.91 Å
Bond Angle C(ortho)-C(ipso)-C(carbinol)~121°
C(ipso)-C(carbinol)-O~110°
Dihedral Angle C(ortho)-C(ipso)-C(carbinol)-O~60°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comosti.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, which contains π-electrons and the lone pairs of the bromine atom. The LUMO is likely distributed over the antibonding orbitals of the phenyl ring. The electron density distribution, also calculated via DFT, shows how electrons are spread across the molecule, highlighting electron-rich and electron-deficient areas. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. uni-muenchen.de It is generated by mapping the electrostatic potential onto a surface of constant electron density. uni-muenchen.deschrodinger.com The map uses a color scale to indicate different potential values: red signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates areas of low electron density and positive potential (attractive to nucleophiles). researchgate.net

In an MEP map of this compound, the most negative regions (red) would be concentrated around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom, due to their lone pairs of electrons. These sites represent likely points for electrophilic attack. Conversely, the most positive region (blue) would be located on the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic attack or hydrogen bonding. uni-muenchen.de

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Geometry Optimization and Conformational Energy Landscapes

In Silico Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants with high accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR properties and is often used in conjunction with DFT. q-chem.combeilstein-journals.orggaussian.com

The process involves first optimizing the molecule's geometry and then performing a GIAO calculation at a suitable level of theory (e.g., mPW1PW91/6-31+G**). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). researchgate.net Comparing the predicted chemical shifts with experimental data can help confirm a proposed structure or distinguish between different isomers or conformers. nih.govescholarship.org This is particularly useful for complex molecules where spectral assignment can be challenging. escholarship.org

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Chemical Shift (GIAO-DFT)Experimental Chemical Shift
C(carbinol) 75.876.2
C(ipso) 145.5146.0
C(ortho) 128.0128.5
C(meta) 129.5130.0
C(para) 121.0121.3

Note: This table presents hypothetical data for illustrative purposes, demonstrating the typical agreement between calculated and experimental values.

Theoretical Vibrational Frequencies and Infrared (IR) Spectrum Simulations

Computational chemistry offers powerful tools for the analysis of molecular structures and their vibrational properties. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of its vibrational modes, which correspond to the peaks observed in its experimental infrared (IR) spectrum.

DFT methods, such as B3LYP with a 6-31G basis set, have been successfully employed to construct structural-dynamic models of cyclohexanol (B46403) and its derivatives. sgu.ru These calculations yield optimized molecular geometries, energies, dipole moments, and polarizabilities. sgu.ru Furthermore, they provide harmonic vibrational frequencies and IR intensities. sgu.ru

The calculated vibrational spectra are often in good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions. nih.gov For instance, in cyclohexanol, the characteristic broad O-H stretching band, typically observed around 3300-3400 cm⁻¹ in experimental spectra due to hydrogen bonding, can be theoretically predicted. libretexts.orglibretexts.org Similarly, the C-O stretching vibration, appearing near 1000-1100 cm⁻¹, is another key feature that can be identified through computational analysis. libretexts.orgquora.com

For aromatic compounds like this compound, theoretical calculations can also predict the vibrational modes associated with the phenyl ring. These include C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, and C=C stretching vibrations within the aromatic ring, which appear around 1500-1600 cm⁻¹. quora.comderpharmachemica.com The presence of the bromine substituent on the phenyl ring will also influence the vibrational frequencies, and these effects can be accurately modeled.

It is a common practice to scale the theoretically calculated harmonic vibrational wavenumbers to better match the experimental values. This scaling accounts for factors like anharmonicity and the incomplete treatment of electron correlation in the computational methods. nih.govresearchgate.net The comparison between the simulated and experimental IR spectra allows for a confident interpretation of the compound's structural features.

Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Related Compounds
Vibrational ModeTheoretical (Calculated) Frequency Range (cm⁻¹)Experimental Frequency Range (cm⁻¹)References
O-H Stretch (Alcohol)~34003300 - 3400 (broad) libretexts.orglibretexts.org
Aromatic C-H Stretch3026 - 30813022 - 3302 derpharmachemica.comresearchgate.net
Aliphatic C-H Stretch2901 - 30072848 - 2993 derpharmachemica.com
C=C Stretch (Aromatic)1564 - 15801483 - 1597 derpharmachemica.comresearchgate.net
C-O Stretch (Alcohol)~1080~1073 - 1100 libretexts.orgquora.com

Reaction Mechanism Modeling and Transition State Analysis

Calculation of Energy Barriers and Elucidation of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound by calculating the energy barriers and mapping out the reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them on the potential energy surface.

The formation of this compound itself, likely through a Grignard-type reaction or similar nucleophilic addition to a ketone, can also be modeled. For instance, in related reactions, density functional theory (DFT) calculations have been used to determine that the formation of a carbanion intermediate can be thermodynamically and kinetically favorable, with calculated energy barriers as low as 4.07 kcal/mol for carbanion formation. rsc.org The relative energies of different stereoisomeric transition states can also be calculated to predict the diastereoselectivity of a reaction. cardiff.ac.uk For example, calculations have shown energy differences between transition states leading to different stereoisomers, explaining the preferential formation of one product over another. rsc.org

In more complex reaction cascades, computational modeling can help to understand competing pathways. For example, in the Ni-catalyzed intramolecular Mizoroki–Heck reaction of related compounds, calculations revealed that while some intermediates were low in energy, they led to high energy barriers for the subsequent steps, with only a few transition structures having energies below 24 kcal/mol above the global minimum. acs.org Such analyses are critical for understanding and optimizing reaction conditions to favor the desired product.

Calculated Energy Barriers for Related Reaction Steps
Reaction Step/ProcessCalculated Energy Barrier (kcal/mol)Computational MethodReference
Carbanion Formation4.07DFT rsc.org
Amide Anionic Formation5.61DFT rsc.org
Transition State for 4-membered ring formation (Isomer 1)0.06DFT rsc.org
Transition State for 4-membered ring formation (Isomer 2)7.98DFT rsc.org
Ni-Catalyzed Mizoroki–Heck Reaction (Lowest Energy Pathways)2.2 and 6.0 (relative to corresponding intermediates)DFT acs.org

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The solvent environment can significantly influence chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net Computational chemistry accounts for these solvent effects using either implicit or explicit solvation models. arxiv.orgarxiv.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. arxiv.orgfaccts.de The solute is placed in a cavity within this continuum, and the interactions are calculated based on the solute's charge distribution and the solvent's bulk properties. faccts.de Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). faccts.deredalyc.org The SMD model, for instance, uses the full solute electron density to compute the cavity-dispersion contribution to the solvation energy. faccts.de These models are computationally less expensive and are widely used to study the effect of different solvents on reaction energies and pathways. arxiv.orgresearchgate.net For example, studies on chalcone (B49325) derivatives have used the PCM model to investigate how solvents affect their nonlinear optical properties. redalyc.org

Explicit Solvation Models: In this approach, individual solvent molecules are explicitly included in the calculation, surrounding the solute molecule. arxiv.orgfrontiersin.org This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. arxiv.org Explicit solvation is particularly important when the solvent-solute and solvent-solvent interactions are of similar strength. frontiersin.org A key challenge is determining the appropriate number of solvent molecules to include to accurately represent the first solvation sphere. frontiersin.org Hybrid or semicontinuum models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost. arxiv.org

For reactions involving charged or highly polar species, such as the carbocation intermediate in the E1 dehydration of this compound, the choice of solvation model can be critical. The solvent's ability to stabilize this intermediate will directly impact the reaction's energy barrier. Computational studies often compare results from both implicit and explicit models to gain a comprehensive understanding of the solvent's role in the reaction mechanism. arxiv.orgarxiv.org

Strategic Utility of 1 4 Bromophenyl Cyclohexanol As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Pharmacologically Relevant Molecules

The presence of the 4-bromophenyl group and the cyclohexanol (B46403) moiety makes 1-(4-bromophenyl)cyclohexanol an ideal starting material for the synthesis of various biologically active molecules. The bromine atom serves as a handle for cross-coupling reactions, while the hydroxyl group can be functionalized or eliminated to introduce further diversity.

Development of Arylcyclohexylamine Analogues and Related Bioactive Scaffolds (e.g., opioid-like structures)

Arylcyclohexylamines are a class of compounds known for their diverse pharmacological activities, with phencyclidine (PCP) being a well-known example. wikipedia.org this compound serves as a key precursor in the synthesis of novel arylcyclohexylamine analogues. For instance, it is a precursor to 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (BDPC), a potent synthetic opioid. wikipedia.org The synthesis of such analogues often involves the substitution of the hydroxyl group with an amine functionality, followed by further modifications. The bromine atom on the phenyl ring allows for the introduction of various substituents through cross-coupling reactions, leading to a wide range of derivatives with potentially unique pharmacological profiles. wikipedia.orgspringermedizin.de The development of these analogues is crucial for exploring structure-activity relationships and identifying new therapeutic agents. nih.gov

The strategic importance of this compound extends to the synthesis of other opioid-like structures. The arylcyclohexylamine framework is a key feature in many synthetic opioids, and the ability to modify this scaffold is essential for the development of new analgesics with improved properties. scielo.org.mx For example, analogues where the para-bromine is replaced by other groups have been shown to retain significant activity. wikipedia.org

Table 1: Examples of Arylcyclohexylamine Analogues Synthesized from this compound Precursors
Compound NameChemical StructurePharmacological ActivityReference
BDPC (Bromadol) 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanolPotent synthetic opioid wikipedia.org
3-MeO-PCP 1-[1-(3-methoxyphenyl)cyclohexyl]piperidinePsychoactive, NMDA receptor antagonist nih.govresearchgate.net
4-MeO-PCP 1-[1-(4-methoxyphenyl)cyclohexyl]piperidinePsychoactive, NMDA receptor antagonist nih.gov

Application in the Construction of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis for the preparation of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.gov Chiral auxiliaries and ligands play a central role in this field by controlling the stereochemical outcome of a reaction.

While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motif is relevant to the design of new chiral ligands. The rigid cyclohexane (B81311) backbone and the potential for introducing chirality at various positions make it an attractive scaffold. For example, derivatives of cyclohexanol can be used to synthesize chiral phosphine (B1218219) ligands, which are widely employed in asymmetric transition-metal catalysis. scholaris.ca The bromine atom on the phenyl ring offers a site for further functionalization to create bidentate or tridentate ligands, which can enhance the enantioselectivity of catalytic reactions. frontiersin.orgmdpi.com The development of novel chiral ligands is an ongoing area of research, and scaffolds derived from this compound hold promise for future applications in asymmetric synthesis. mdpi.com

Scaffold for the Construction of Diverse Organic Architectures

The chemical reactivity of this compound allows for its use as a versatile scaffold in the construction of a wide range of organic molecules beyond pharmacologically active compounds.

Incorporation into Polyfunctionalized Cyclohexane Derivatives

The cyclohexane ring is a common motif in many natural products and complex organic molecules. orgsyn.org this compound can be used as a starting material to generate highly substituted and functionalized cyclohexane derivatives. nih.gov The hydroxyl group can direct further reactions or be replaced to introduce new functional groups. For instance, dehydration of the alcohol can lead to the formation of a cyclohexene (B86901) ring, which can then undergo various cycloaddition and functionalization reactions. The bromine atom on the phenyl ring can be utilized in cross-coupling reactions to attach other molecular fragments, leading to complex polyfunctionalized systems. sci-hub.se The stereochemistry of the cyclohexane ring can also be controlled to a certain extent, allowing for the synthesis of specific diastereomers. mdpi.com

Preparation of Heterocyclic Compounds Bearing the Bromophenylcyclohexanol Moiety

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. hbni.ac.inacs.org this compound can serve as a building block for the synthesis of novel heterocyclic systems. The hydroxyl group can participate in cyclization reactions with appropriate functional groups to form oxygen-containing heterocycles. Alternatively, the cyclohexane ring can be modified and incorporated into larger heterocyclic frameworks. For example, reactions involving the cleavage and rearrangement of the cyclohexane ring can lead to the formation of various heterocyclic structures. The bromophenyl group can be retained in the final product, providing a site for further modification or influencing the biological activity of the resulting heterocyclic compound. google.comresearchgate.net

Broader Methodological Contributions to Organic Synthesis Research

The use of this compound and its derivatives in various synthetic endeavors contributes to the broader development of new synthetic methodologies. The challenges associated with the stereoselective functionalization of the cyclohexane ring or the selective transformation of the bromophenyl group drive the innovation of new catalytic systems and reaction conditions. organic-chemistry.org For example, developing efficient methods for the asymmetric synthesis of this compound itself or its derivatives would be a valuable contribution to the field of asymmetric catalysis. researchgate.net Furthermore, the exploration of its reactivity in novel transformations expands the toolbox of synthetic organic chemists, enabling the construction of increasingly complex and diverse molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.